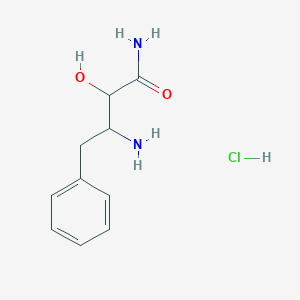

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

CAS No.: 247062-03-9

Cat. No.: VC2473907

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247062-03-9 |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |

| Standard InChI Key | CLQMCTADJQLZSO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS No.: 247062-03-9) is an organic compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol. This compound belongs to a family of amino acid derivatives, featuring a phenyl ring connected to a butanamide backbone with amino and hydroxy substituents at specific positions. Its structural characteristics provide it with unique properties valuable for pharmaceutical applications.

Table 1: Chemical Identifiers of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 247062-03-9 |

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |

| Standard InChIKey | CLQMCTADJQLZSO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |

| PubChem Compound ID | 22593883 |

The compound is structurally related to 3-Amino-2-hydroxy-4-phenylbutanoic acid (phenylnorstatine, CAS No.: 62084-21-3), which has a similar backbone but with a carboxylic acid group instead of an amide group . This structural relationship provides insights into the potential chemical behavior and applications of the compound.

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride are largely determined by its functional groups and structural features. The compound typically exists as a solid at room temperature, though specific physical data is limited in the available literature.

The presence of multiple functional groups contributes to its chemical reactivity profile:

-

The amino group (-NH2) at the C3 position makes the compound basic and provides a site for nucleophilic reactions.

-

The hydroxyl group (-OH) at the C2 position allows for hydrogen bonding interactions and potential esterification reactions.

-

The amide group (-CONH2) provides hydrogen bond donor and acceptor capabilities, contributing to the compound's interaction potential with biological systems.

-

The phenyl ring confers hydrophobicity and can participate in π-π interactions with aromatic systems.

-

The hydrochloride salt form typically enhances water solubility compared to the free base form.

These structural features collectively contribute to the compound's ability to interact with biological systems, particularly in enzyme binding sites, making it valuable in pharmaceutical research and development.

Synthesis and Production Methods

The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves several key steps, with multiple approaches available to achieve the desired stereochemistry and purity.

Synthetic Approaches

The synthesis can be conducted using either batch or continuous processes, each with specific advantages and considerations. The choice of synthetic approach depends on factors such as scale, available equipment, and desired stereochemical control.

Table 2: Synthetic Approaches for 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

| Approach | Key Features | Process Considerations |

|---|---|---|

| Batch Synthesis | Controlled reaction parameters | Optimization of temperature, solvent, and reaction time |

| Continuous Flow | Sustained reaction process | Careful monitoring of flow rates and mixing efficiency |

| Catalytic Methods | Enhanced reaction kinetics | Selection of appropriate catalysts for stereoselectivity |

Reaction Conditions and Optimization

The synthesis typically requires optimized reaction conditions to maximize yield and purity. Critical parameters include:

-

Temperature control to manage reaction rates and minimize side reactions

-

Solvent selection based on reactant solubility and reaction compatibility

-

pH control, particularly important for maintaining the stability of intermediate products

-

Reaction time optimization to ensure complete conversion while minimizing degradation

Purification Techniques

Purification of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically employs techniques such as crystallization and chromatography. These methods are essential for achieving the high purity required for pharmaceutical applications:

-

Crystallization processes may involve solvent selection, temperature control, and seeding to obtain the desired crystal form

-

Chromatographic methods can include column chromatography, high-performance liquid chromatography (HPLC), or flash chromatography

-

Additional purification steps might include recrystallization or selective precipitation

These purification steps ensure that the final product meets the stringent quality requirements for research and pharmaceutical applications.

Applications in Pharmaceutical Research

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride has significant applications in pharmaceutical research and development, particularly in the creation of bioactive compounds.

Role as a Building Block

The compound serves as a valuable chiral building block for the synthesis of biologically active molecules. Its unique structural features, including the specific stereochemistry at the chiral centers, make it particularly useful for constructing more complex molecules with desired three-dimensional architectures.

Enzyme Inhibition Applications

Research indicates that the compound's unique structural features allow it to interact with biological systems, making it a focus of research in enzyme inhibition. The specific arrangement of functional groups enables interactions with enzyme active sites through:

-

Hydrogen bonding networks via the hydroxyl and amide groups

-

Ionic interactions through the amino group

-

Hydrophobic interactions involving the phenyl ring

-

Stereospecific recognition due to the defined configuration at the chiral centers

Use in Calpain Inhibitor Development

One specific application documented in the literature is the use of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride in the synthesis of calpain inhibitors. According to patent literature, 0.23 g of the compound was reacted with 2-(4-phenyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid to create compounds with potential therapeutic applications .

Table 3: Applications of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Pharmaceutical Synthesis | Building block for bioactive compounds | Structural contribution to pharmacophore |

| Enzyme Inhibitor Development | Component in enzyme inhibitors | Interaction with enzyme active sites |

| Calpain Inhibitor Synthesis | Precursor for calpain inhibitors | Molecular recognition of target enzymes |

| Chiral Catalyst Development | Component in asymmetric catalysts | Stereochemical control in reactions |

Research Findings and Structure-Activity Relationships

Research on 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride and structurally related compounds provides valuable insights into their biological activities and structure-activity relationships.

Structural Modifications and Activity

Studies on structurally related compounds indicate that specific modifications can significantly impact biological activity. For instance, research on analogous compounds suggests that:

-

The amine group in structurally similar compounds can be replaced by hydroxyl, ester, and amide groups while maintaining good to moderate potency

-

The phenyl group on related structures is often essential for activity and has limited size, shape, and electronic tolerance

While these findings derive from studies on structurally related compounds rather than 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride specifically, they offer valuable insights into potential structure-activity relationships within this chemical class.

Calpain Inhibition Studies

The development of calpain inhibitors incorporating 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride represents a significant research direction. These compounds are being investigated for their potential in treating disorders associated with elevated calpain activity .

The specific structural features of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, particularly its stereochemistry and functional group arrangement, contribute to the binding specificity and affinity of the resulting inhibitors. This makes it a valuable component in developing targeted therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume